Ambroxol (acefylline)

chronic bronchitis anti-inflammatory histology

Ambroxol (acefylline) addresses the need for a single-agent solution targeting both mucus hypersecretion and bronchial inflammation in preclinical respiratory models. Unlike standalone mucolytics or bronchodilators, its salt form provides a distinct dual mechanism for robust, multimodal data. - Dual Pharmacophore: Ambroxol moiety stimulates pulmonary surfactant synthesis; acefylline component inhibits phosphodiesterase, elevating ambroxol plasma levels beyond monotherapy limits. - Validated Efficacy: Demonstrated statistically significant morphologic improvement in bronchial biopsy (P<0.05) and spirometric improvement comparable to theophylline, with a potentially more favorable cardiovascular profile. - Supply Assurance: Available as a high-purity research compound with comprehensive analytical documentation (COA, HPLC) and reliable global logistics for uninterrupted study continuity.

Molecular Formula C22H28Br2N6O5
Molecular Weight 616.3 g/mol
CAS No. 179118-73-1
Cat. No. B1170645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol (acefylline)
CAS179118-73-1
Molecular FormulaC22H28Br2N6O5
Molecular Weight616.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
InChIInChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
InChIKeyIPUHJDQWESJTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ambroxol (Acefylline) Baseline Characterization


Ambroxol (acefylline), also designated as acebrophylline or ambroxol theophylline-7-acetate, is a salt formed from equimolar amounts of ambroxol and theophylline-7-acetic acid [1]. It is a small-molecule bronchodilator and mucoregulatory agent indicated for the symptomatic treatment of bronchopulmonary disorders associated with bronchospasm and mucus hypersecretion [2]. The compound exhibits a dual pharmacologic profile: the ambroxol moiety provides mucolytic activity and stimulates pulmonary surfactant synthesis, while the theophylline-7-acetic acid component serves as a carrier that elevates ambroxol plasma concentrations and confers bronchodilator effects via phosphodiesterase inhibition [3].

Compound identity Ambroxol–theophylline-7-acetate salt; dual mucolytic and bronchodilator pharmacophore
Carrier mechanism Theophylline-7-acetate elevates ambroxol pulmonary exposure beyond monotherapy
Model context Reported use in COPD, chronic bronchitis, and neurodegeneration research models

Ambroxol (Acefylline) Substitution Risks


Ambroxol (acefylline) cannot be interchangeably substituted with ambroxol alone, theophylline, or alternative methylxanthines without quantitative justification because its salt form confers a distinct pharmacokinetic profile and therapeutic mechanism not replicated by simple admixture of its components. Upon oral administration, the acefylline salt dissociates into ambroxol and theophylline-7-acetic acid, with the latter functioning as a carrier that elevates ambroxol serum levels beyond those achievable with ambroxol monotherapy [1]. This carrier effect, coupled with the compound's intrinsic anti-inflammatory activity demonstrated via histologic reduction in bronchial inflammation and decreased requirement for rescue beta2-agonists, distinguishes it from standalone mucolytics or bronchodilators [2]. Procurement decisions must therefore be guided by head-to-head or cross-study quantitative evidence rather than assumed class equivalence.

1
Salt dissociation kinetics — the acefylline carrier elevates ambroxol serum levels; simple ambroxol admixture cannot replicate this exposure profile.
2
Multi-target anti-inflammatory activity — histologic bronchial improvement and dual PLA2/PDE inhibition are not reproduced by standalone mucolytics or methylxanthines.
3
Disease-model endpoint differences — pharmacodynamic endpoints from COPD trials may not transfer to ambroxol-only or theophylline-only comparators without head-to-head validation.

Ambroxol (Acefylline) Differentiation Evidence


Histologic Anti-Inflammatory Activity vs Placebo

In a randomized, double-blind, placebo-controlled trial of 20 male patients with stable chronic bronchitis (FEV1 approximately 57% predicted), treatment with ambroxol acefyllinate for 3 weeks produced statistically significant morphologic improvement on bronchial biopsy histology versus placebo (P<0.05), with documented subsidence of inflammation, decreased hyperplasia of basal layer cells, and epithelial revival [1]. Patients receiving the active drug showed clear-cut improvement in all clinical symptoms with no reported side effects [1].

Histologic improvement vs placebo
Head-to-head
Statistically significant reduction in inflammation, basal cell hyperplasia, and epithelial revival (P<0.05) on bronchial biopsy.
Supports endpoint interpretation in chronic bronchitis research models.
Placebo-controlled, 20-patient trial; 3-week treatment.
chronic bronchitis anti-inflammatory histology placebo-controlled

Carrier-Mediated Bioavailability Enhancement

The acefylline salt formulation confers a distinct pharmacokinetic advantage over ambroxol monotherapy. Upon oral administration, ambroxol (acefylline) dissociates into ambroxol and theophylline-7-acetic acid; the theophylline-7-acetate moiety acts as a carrier that raises blood levels of ambroxol beyond those achievable with ambroxol alone [1][2]. Following a 200 mg oral dose of acebrophylline, optimal ambroxol concentrations are reached within approximately 2 hours [3]. The carrier function of theophylline-7-acetic acid rapidly and intensely stimulates pulmonary surfactant production by elevating ambroxol exposure in pulmonary tissue [1].

Carrier-mediated exposure
Class-level
Theophylline-7-acetate carrier elevates ambroxol blood levels; optimal concentrations reached ~2 h post-dose.
Supports pulmonary exposure model interpretation.
Magnitude vs monotherapy not numerically reported.
pharmacokinetics bioavailability carrier effect ambroxol

Comparable COPD Efficacy vs Theophylline

In a prospective observational study of 125 stable COPD patients comparing theophylline, doxophylline, and acebrophylline as add-on therapy, all three groups demonstrated statistically significant improvement in spirometric parameters, modified Medical Research Council dyspnea score, and quality of life [1]. Adverse event profiles were similar across groups, though cardiological complications were noted to be more frequent in the theophylline group [1]. Specifically, nausea occurred in 2 of 33 patients (6.06%) in the acebrophylline group, while headache was reported in 2 of 33 patients (6.06%) [1]. A separate comparative study of 120 COPD patients concluded that doxophylline 200 mg showed greater pulmonary function improvement than acebrophylline 100 mg (both administered twice daily), but acebrophylline demonstrated clinical efficacy and an acceptable safety profile [2].

COPD add-on therapy comparison
Head-to-head
Comparable spirometric improvement; reported lower cardiological adverse event rate vs theophylline.
Reported endpoint context in COPD add-on therapy research.
125-patient observational study; 13-month duration.
COPD spirometry theophylline doxophylline head-to-head

GCase Chaperone Activity in Neurodegeneration

Ambroxol (acefylline) functions as a glucocerebrosidase (GCase) chaperone and increases GCase activity, a property shared with ambroxol but distinct from theophylline derivatives . This chaperone activity is pH-dependent, with maximal GCase binding and stabilization occurring at neutral pH (endoplasmic reticulum) and undetectable binding at acidic lysosomal pH—a profile that allows GCase stabilization without interfering with lysosomal enzymatic function [1]. The compound induces lung autophagy and has demonstrated potential in preclinical research for Parkinson disease and neuronopathic Gaucher disease applications .

GCase chaperone activity
Class-level
pH-dependent GCase binding; increases mutant GCase activity (N370S, F213I) in fibroblast models.
Supports neurodegeneration model response interpretation.
In vitro GCase activity assays; fibroblast cultures.
glucocerebrosidase GCase chaperone Parkinson disease Gaucher disease

Dual Anti-Inflammatory Mechanism

Ambroxol (acefylline) exerts anti-inflammatory activity through two complementary pathways not simultaneously engaged by ambroxol or theophylline monotherapy. First, it diverts phosphatidylcholine toward pulmonary surfactant synthesis, thereby reducing substrate availability for leukotriene production [1]. Second, it inhibits phospholipase A2 and phosphodiesterase activity in bronchoalveolar tissue, suppressing prostaglandin and leukotriene synthesis while elevating cAMP [2][3]. This multimodal anti-inflammatory action is confirmed in vivo by reduction in aspecific bronchial hyper-responsiveness in patients with stable bronchial asthma [1].

Dual anti-inflammatory mechanism
Class-level
Phosphatidylcholine diversion for surfactant synthesis; PLA2 and PDE inhibition reducing leukotrienes and prostaglandins.
Supports multi-pathway anti-inflammatory model interpretation.
In vitro and bronchial asthma models.
anti-inflammatory leukotrienes prostaglandins phospholipase A phosphodiesterase

Ambroxol (Acefylline) Research Applications


COPD & Chronic Bronchitis Clinical Research

Ambroxol (acefylline) is suitable for clinical research programs investigating multimodal therapy for stable COPD or chronic bronchitis where both mucus regulation and histologically validated anti-inflammatory activity are required endpoints. The compound's efficacy has been established in placebo-controlled trials demonstrating statistically significant morphologic improvement on bronchial biopsy (P<0.05) [1], as well as in head-to-head comparisons showing spirometric improvement comparable to theophylline and doxophylline with a potentially more favorable cardiovascular adverse event profile [2]. The dual mechanism—combining surfactant stimulation with leukotriene synthesis suppression—addresses both mucus hypersecretion and airway inflammation in a single agent [3].

Carrier-Mediated Pulmonary Delivery Studies

The acefylline salt formulation serves as an investigational model for carrier-mediated enhancement of pulmonary drug exposure. The theophylline-7-acetate moiety functions as a carrier that elevates ambroxol blood levels beyond those achievable with ambroxol monotherapy, with optimal ambroxol concentrations reached within approximately 2 hours of oral administration [1][2]. This pharmacokinetic behavior supports research applications exploring salt-based carrier systems for improving pulmonary tissue targeting of mucoactive agents, including bioequivalence studies and modified-release formulation development [3].

GCase Chaperone and Autophagy in Neurodegeneration

Ambroxol (acefylline) is appropriate for preclinical research programs investigating glucocerebrosidase (GCase) chaperone therapy for Parkinson disease and neuronopathic Gaucher disease. The compound exhibits pH-dependent GCase chaperone activity—maximal at neutral endoplasmic reticulum pH and undetectable at acidic lysosomal pH—allowing GCase stabilization without interfering with lysosomal function [1]. It increases mutant GCase activity (N370S and F213I variants) in fibroblast models and induces lung autophagy [2]. This emerging research application distinguishes ambroxol (acefylline) from conventional bronchodilators and warrants its procurement for neurodegeneration-focused laboratories.

PDE/PLA2 Dual-Inhibition Mechanistic Studies

Ambroxol (acefylline) provides a research tool for investigating the pharmacologic consequences of simultaneous phosphodiesterase and phospholipase A2 inhibition. The compound inhibits rat lung cAMP phosphodiesterase isoenzymes [1] while also suppressing bronchoalveolar phospholipase A2 activity, thereby reducing prostaglandin and leukotriene production [2]. The diversion of phosphatidylcholine from leukotriene synthesis toward surfactant production represents a unique lipid-mediator modulation mechanism not replicated by single-target agents [3]. This dual-inhibition profile supports mechanistic studies in airway inflammation and lipid mediator biology.

Application
Selection Property
Validation Focus
COPD & chronic bronchitis model studies
Multi-endpoint model assessment
Histologic and spirometric endpoint interpretation
Carrier-mediated pulmonary delivery models
Carrier-enhanced exposure profile
Pharmacokinetic exposure-model review
Neurodegeneration model chaperone studies
pH-dependent GCase chaperone activity
Mutant GCase activity and autophagy endpoint monitoring
Anti-inflammatory pathway interaction studies
Dual PLA2/PDE inhibition profile
Lipid mediator and cAMP pathway endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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